

spectroscopic data (NMR, IR, MS) of (4-Cyanophenyl)thiourea

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Compound of Interest

Compound Name: (4-Cyanophenyl)thiourea

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An In-depth Technical Guide to the Spectroscopic Profile of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Cyanophenyl)thiourea**, tailored for researchers, scientists, and professionals in drug development. This document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

- IUPAC Name: (4-Cyanophenyl)thiourea
- Molecular Formula: C₈H₇N₃S^[1]
- Molecular Weight: 177.22 g/mol ^[1]
- CAS Number: 3460-55-7^[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(4-Cyanophenyl)thiourea** and its derivatives. Data for closely related compounds are included for comparative reference, as they provide characteristic signals for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Proton Assignment	Expected Chemical Shift (δ , ppm) in DMSO-d ₆	Reference Compound	Reported Chemical Shift (δ , ppm) in DMSO-d ₆	Citation
N-H (Thiourea)	~9.5 - 12.0 (broad signals)	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	12.70, 11.69	[2]
Aromatic C-H	~7.5 - 8.3 (multiplet)	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	7.50 - 8.30	[2]
-NH ₂ (Thiourea)	~7.2 (broad signal)	Thiourea	~7.2	[3]

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Assignment	Expected Chemical Shift (δ , ppm) in DMSO-d ₆	Reference Compound	Reported Chemical Shift (δ , ppm) in DMSO-d ₆	Citation
C=S (Thiocarbonyl)	~180	Thiourea	181.95	[3]
C≡N (Nitrile)	~119	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	119.2	[2]
Aromatic C	~108 - 151	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	108.6 - 142.7	[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Reference Compound	Reported Wavenumber (cm ⁻¹)	Citation
N-H	Stretching	~3200 - 3400	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	3229	[2]
C-H (Aromatic)	Stretching	~3000 - 3100	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	3030	[2]
C≡N (Nitrile)	Stretching	~2220 - 2230	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	2223	[2]
N-H	Bending	~1590 - 1620	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	1592	[2]
C=S	Stretching	~1080 - 1270	N-Benzoyl-N'-(4'-cyanophenyl)thiourea	1262 (N-C=S), 834 (C=S)	[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ion	m/z (Expected)	Fragmentation	Reference Compound	Observed m/z	Citation
[M]+	177	Molecular Ion	(4-Cyanophenyl)thiourea	-	
[M - NH ₃]+	160	Loss of Ammonia	-	-	
[C ₇ H ₄ N ₂ S]+	148	Fragmentation of thiourea moiety	-	-	
[C ₇ H ₅ N ₂]+	117	4-aminobenzonitrile fragment	-	-	
[C ₆ H ₄ CN]+	102	Cyanophenyl cation	-	-	

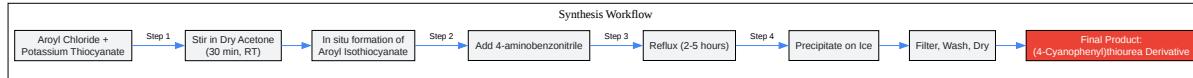
Experimental Protocols

Synthesis of (4-Cyanophenyl)thiourea Derivatives

A general and efficient method for synthesizing N-aryl-N'-(4'-cyanophenyl)thioureas involves a one-pot reaction.^[4]

- Preparation of Isothiocyanate: A mixture of an appropriate aryl chloride (e.g., p-methoxybenzoyl chloride, 2.0 eq.) and potassium thiocyanate (2.0 eq.) is stirred in dry acetone (20 mL) at room temperature for 30 minutes. This step generates the corresponding aryl isothiocyanate in situ.
- Thiourea Formation: 4-aminobenzonitrile (2.0 eq.) dissolved in dry acetone is added to the reaction mixture.
- Reaction and Isolation: The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is

poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and dried to yield the N-aryloyl-N'-(4'-cyanophenyl)thiourea derivative.[4]



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Caption: General workflow for the synthesis of **(4-Cyanophenyl)thiourea** derivatives.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at 300 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as the internal standard.[4]
- **IR Spectroscopy:** FT-IR spectra are recorded using an FT-IR spectrophotometer. Samples are prepared as KBr discs.[4]
- **Mass Spectrometry:** Mass spectra are obtained using an LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is often performed in multiple-reaction monitoring (MRM) mode to enhance sensitivity and selectivity. [5]

Key Structural Interpretations

NMR Spectra

In the ^1H NMR spectrum, the protons of the N-H groups in the thiourea moiety are expected to appear as broad singlets at a high chemical shift (downfield), typically between 9.5 and 12.7 ppm, due to their acidic nature and hydrogen bonding. The aromatic protons on the cyanophenyl ring will appear as a multiplet in the aromatic region (7.5-8.3 ppm).

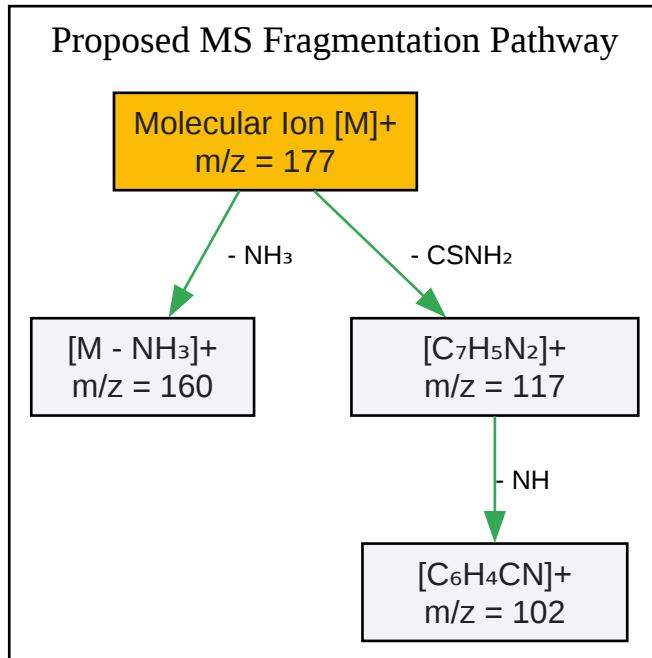
In the ^{13}C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears around 180-182 ppm. The nitrile carbon (C≡N) signal is found at approximately 119 ppm.

IR Spectrum

The IR spectrum provides clear evidence for key functional groups. A sharp, strong absorption band around 2223-2225 cm^{-1} is characteristic of the C≡N stretching vibration. The N-H stretching vibrations of the thiourea group are observed as one or more bands in the 3200-3400 cm^{-1} region. The C=S bond typically shows weaker absorptions at lower wavenumbers.

Mass Spectrum Fragmentation

The mass spectrum provides information on the molecular weight and structural fragments of the molecule. The molecular ion peak ($[\text{M}]^+$) is expected at m/z 177. A logical fragmentation pathway involves the initial loss of ammonia or cleavage of the thiourea group, leading to characteristic fragment ions.



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Caption: Proposed fragmentation pathway for **(4-Cyanophenyl)thiourea** in Mass Spectrometry.

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